molecular formula C13H9F2NO3 B8515991 5-(Benzyloxy)-1,3-difluoro-2-nitrobenzene

5-(Benzyloxy)-1,3-difluoro-2-nitrobenzene

Cat. No. B8515991
M. Wt: 265.21 g/mol
InChI Key: MPQGGVKPKZVWFC-UHFFFAOYSA-N
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Patent
US08686048B2

Procedure details

Potassium carbonate (544 mg, 3.94 mmol) and benzyl alcohol (0.3 ml, 2.8 mmol) were added to a solution of 2,4,6-trifluoronitrobenzene (500 mg, 2.8 mmol) in DMF (5 ml). This mixture was stirred at RT overnight. Work up (EtOAc/H2O) afforded the title compound (521 mg) as a yellow liquid which was used in the next step without fuRTher purification.
Quantity
544 mg
Type
reactant
Reaction Step One
Quantity
0.3 mL
Type
reactant
Reaction Step One
Quantity
500 mg
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Name
EtOAc H2O
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C(=O)([O-])[O-].[K+].[K+].[CH2:7]([OH:14])[C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1.[F:15][C:16]1[CH:21]=[C:20](F)[CH:19]=[C:18]([F:23])[C:17]=1[N+:24]([O-:26])=[O:25].CCOC(C)=O.O>CN(C=O)C>[CH2:7]([O:14][C:20]1[CH:21]=[C:16]([F:15])[C:17]([N+:24]([O-:26])=[O:25])=[C:18]([F:23])[CH:19]=1)[C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1 |f:0.1.2,5.6|

Inputs

Step One
Name
Quantity
544 mg
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
0.3 mL
Type
reactant
Smiles
C(C1=CC=CC=C1)O
Name
Quantity
500 mg
Type
reactant
Smiles
FC1=C(C(=CC(=C1)F)F)[N+](=O)[O-]
Name
Quantity
5 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
EtOAc H2O
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCOC(=O)C.O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
This mixture was stirred at RT overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
C(C1=CC=CC=C1)OC=1C=C(C(=C(C1)F)[N+](=O)[O-])F
Measurements
Type Value Analysis
AMOUNT: MASS 521 mg
YIELD: CALCULATEDPERCENTYIELD 70.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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